(2S,3R,4E)-3-hydroxy-2-(tetracosanoylamino)octadec-4-en-1-yl 2-acetamido-2-deoxy-beta-D-galactopyranosyl-(1->4)-[5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulopyranonosyl-(2->3)]-beta-D-galactopyranosyl-(1->4)-beta-D-glucopyranoside
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Description
Ganglioside GM2 (24:0) is a sialotriaosylceramide that is N-acetyl-beta-D-galactosaminyl-(1->4)-alpha-N-acetylneuraminosyl-(2->3)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-N-acylsphingosine in which the acyl group on the sphingosine nitrogen is tetracosanoyl. A synthetic modification of the natural ganglioside GM2.
Scientific Research Applications
Chemoenzymatic Synthesis
The compound has been utilized in chemoenzymatic synthesis processes. For example, a study by Mukherjee, Minoura, and Uzawa (2003) demonstrated its use in the chemoenzymatic synthesis of a sialyl-alpha-(2-->3')-lactosamine trisaccharide, highlighting its utility in the creation of complex carbohydrates (Mukherjee, Minoura, & Uzawa, 2003).
Synthesis of Polysaccharides
Amvam-Zollo and Sinaÿ (1986) used the compound in the synthesis of Streptococcus pneumoniae type XIV polysaccharides. This underscores its relevance in the synthesis of biologically significant polysaccharides (Amvam-Zollo & Sinaÿ, 1986).
Glycosphingolipid Synthesis
Tuchinsky and Zehavi (1998) explored its use in the chemoenzymic synthesis of potentially caged glycosphingolipids, which are important in cell membrane structure and cellular recognition processes (Tuchinsky & Zehavi, 1998).
Ganglioside Synthesis
Murase, Ishida, Kiso, and Hasegawa (1989) demonstrated its application in the synthesis of gangliosides, which are crucial components of neuronal cell membranes (Murase, Ishida, Kiso, & Hasegawa, 1989).
Synthesis of Hematoside
Numata, Sugimoto, Shibayama, and Ogawa (1988) utilized the compound in the total synthesis of hematoside, indicating its potential in creating complex glycolipids (Numata, Sugimoto, Shibayama, & Ogawa, 1988).
properties
Product Name |
(2S,3R,4E)-3-hydroxy-2-(tetracosanoylamino)octadec-4-en-1-yl 2-acetamido-2-deoxy-beta-D-galactopyranosyl-(1->4)-[5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulopyranonosyl-(2->3)]-beta-D-galactopyranosyl-(1->4)-beta-D-glucopyranoside |
---|---|
Molecular Formula |
C73H133N3O26 |
Molecular Weight |
1468.8 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C73H133N3O26/c1-5-7-9-11-13-15-17-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-56(86)76-49(50(83)39-37-35-33-31-29-27-18-16-14-12-10-8-6-2)46-95-70-63(91)62(90)65(54(44-79)97-70)99-71-64(92)68(66(55(45-80)98-71)100-69-58(75-48(4)82)61(89)60(88)53(43-78)96-69)102-73(72(93)94)41-51(84)57(74-47(3)81)67(101-73)59(87)52(85)42-77/h37,39,49-55,57-71,77-80,83-85,87-92H,5-36,38,40-46H2,1-4H3,(H,74,81)(H,75,82)(H,76,86)(H,93,94)/b39-37+/t49-,50+,51-,52+,53+,54+,55+,57+,58+,59+,60-,61+,62+,63+,64+,65+,66-,67+,68+,69-,70+,71-,73-/m0/s1 |
InChI Key |
BLMYOYXBAKSCTQ-NZRHIPRWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
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